4-Bromo-2-ethoxyquinoline
Description
4-Bromo-2-ethoxyquinoline is a halogenated quinoline derivative characterized by a bromine atom at the 4-position and an ethoxy group (-OCH₂CH₃) at the 2-position of the quinoline scaffold. Quinoline derivatives are widely studied for their pharmacological and material science applications due to their aromatic heterocyclic structure, which allows for diverse functionalization. The bromine substituent enhances electrophilic reactivity, making the compound a valuable intermediate in cross-coupling reactions (e.g., Suzuki-Miyaura), while the ethoxy group contributes to solubility and steric effects .
Properties
Molecular Formula |
C11H10BrNO |
|---|---|
Molecular Weight |
252.11g/mol |
IUPAC Name |
4-bromo-2-ethoxyquinoline |
InChI |
InChI=1S/C11H10BrNO/c1-2-14-11-7-9(12)8-5-3-4-6-10(8)13-11/h3-7H,2H2,1H3 |
InChI Key |
BLOWEKPTGCBVRM-UHFFFAOYSA-N |
SMILES |
CCOC1=NC2=CC=CC=C2C(=C1)Br |
Canonical SMILES |
CCOC1=NC2=CC=CC=C2C(=C1)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-ethoxyquinoline typically involves the bromination of 2-ethoxyquinoline. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods: Industrial production of 4-Bromo-2-ethoxyquinoline may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process. Green chemistry approaches, such as solvent-free reactions or the use of recyclable catalysts, are also being explored to make the production process more sustainable .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-2-ethoxyquinoline undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation Reactions: The ethoxy group can be oxidized to form corresponding quinoline derivatives with different functional groups.
Reduction Reactions: The quinoline ring can be reduced to form tetrahydroquinoline derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or thiols in the presence of a base such as potassium carbonate.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions include various substituted quinolines, which can be further functionalized for specific applications .
Scientific Research Applications
4-Bromo-2-ethoxyquinoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Quinoline derivatives are known for their biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.
Industry: It is used in the synthesis of dyes, pigments, and other materials with specific properties .
Mechanism of Action
The mechanism of action of 4-Bromo-2-ethoxyquinoline depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the ethoxy and bromo groups can influence its binding affinity and specificity towards these targets. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Structural and Functional Group Variations
Key structural analogs of 4-Bromo-2-ethoxyquinoline include:
Key Observations :
- Positional Isomerism: The placement of bromine and alkoxy groups significantly affects reactivity and applications. For example, 4-Bromo-8-methoxyquinoline (Br at 4, -OCH₃ at 8) is utilized in positron emission tomography (PET) tracer development due to its optimized pharmacokinetics , whereas 6-Bromo-2-ethoxy-4-methylquinoline’s methyl group enhances steric bulk, influencing binding affinity in drug design .
- Halogen vs.
Physicochemical Properties
- Melting Points: Halogenated quinolines generally have higher melting points than their non-halogenated counterparts. For instance, 4-Bromo-8-methoxyquinoline has a reported melting point of 148–150°C , while 8-Bromo-2-methylquinoline melts at 92–94°C .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
